2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL
Beschreibung
Eigenschaften
IUPAC Name |
2-[cyclopentylmethyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(6-7-11)8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXZTHCOIRZLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL typically involves the reaction of cyclopentylmethylamine with methylamine and ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: In the production of fine chemicals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Ethanolamine derivatives with varied substituents on the nitrogen atom exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Comparative Data of Ethanolamine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL | C₉H₁₉NO | 157.25 | Cyclopentylmethyl, Methyl | High lipophilicity, rigid ring |
| 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol | C₁₀H₁₉N | 153.27 | Branched alkyl (3-methylpentan) | Flexible alkyl chain |
| 2-(Ethylmethylamino)ethanol | C₅H₁₃NO | 103.16 | Ethyl, Methyl | Small substituents, high solubility |
| 2-(Ethylisopropylamino)ethanol | C₇H₁₇NO | 131.22 | Ethyl, Isopropyl | Steric hindrance, moderate lipophilicity |
| 2-[cyclohexyl(methyl)amino]ethan-1-ol | C₉H₁₉NO | 157.25 | Cyclohexyl, Methyl | Larger ring, higher lipophilicity |
| 2-[methyl(pyridin-2-yl)amino]ethan-1-ol | C₈H₁₂N₂O | 152.19 | Pyridinyl, Methyl | Aromaticity, H-bonding potential |
Key Observations:
Substituent Effects on Lipophilicity: The cyclopentylmethyl group in the target compound enhances lipophilicity compared to linear alkyl chains (e.g., ethyl or isopropyl) but is less lipophilic than the cyclohexyl analogue due to the smaller ring size .
Cyclic substituents (cyclopentylmethyl, cyclohexyl) impose conformational rigidity, which may influence receptor selectivity or catalytic activity .
Synthetic Accessibility: Linear alkyl-substituted ethanolamines (e.g., 2-(Ethylmethylamino)ethanol) are typically synthesized via nucleophilic substitution or reductive amination . Bulky or cyclic substituents may require specialized reagents or protective strategies. For example, iodinated intermediates (e.g., 2-(2-iodoethoxy)ethan-1-ol) are used in multi-step syntheses .
Potential Applications: Pharmaceuticals: Pyridinyl derivatives (e.g., 2-[methyl(pyridin-2-yl)amino]ethan-1-ol) may serve as ligands for metal coordination or enzyme inhibition . Surfactants: Ethanolamines with lipophilic groups (e.g., cyclohexylmethyl) could act as non-ionic surfactants due to their amphiphilic nature .
Biologische Aktivität
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is a compound that has garnered interest in pharmacological research due to its potential biological activities. Understanding the biological mechanisms and effects of this compound can provide insights into its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN\O
- Molecular Weight : 169.25 g/mol
This compound features a cyclopentyl group attached to a methylamino group, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of pharmacology. Its mechanism of action may involve modulation of neurotransmitter systems and interaction with various receptors.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been suggested that the compound may function as a modulator or inhibitor of specific receptor types, which could lead to various physiological effects.
Research Findings
Recent studies have highlighted the following aspects of this compound:
-
Neuropharmacological Effects :
- In vitro studies have demonstrated that this compound can influence neurotransmitter release and receptor activation, suggesting potential applications in treating neurological disorders.
- Animal models have shown promising results regarding its efficacy in reducing anxiety-like behaviors, indicating its potential as an anxiolytic agent.
-
Antimicrobial Activity :
- Preliminary research indicates that this compound may possess antimicrobial properties, although further studies are required to elucidate the specific mechanisms and effectiveness against various pathogens.
-
Analgesic Properties :
- Some studies suggest that this compound may exhibit analgesic effects, potentially offering a new avenue for pain management therapies.
Case Studies
Several case studies have explored the effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anxiety Reduction | Demonstrated significant reduction in anxiety-like behaviors in rodent models. |
| Study B | Antimicrobial Activity | Showed effectiveness against certain bacterial strains; further research needed for clinical relevance. |
| Study C | Pain Management | Indicated potential analgesic effects comparable to standard pain relief medications. |
Q & A
Q. What are the standard synthetic routes for 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:
- Route 1 : Cyclopentanone reacts with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the cyclopentylmethyl-methylamine intermediate, followed by ethoxylation with ethylene oxide under basic conditions .
- Route 2 : Direct alkylation of methylamine with a cyclopentylmethyl halide, followed by hydroxylation.
Key factors affecting yield include:
- Temperature : Elevated temperatures (>60°C) improve reaction rates but may promote side reactions like oxidation .
- Catalyst : Strong bases (e.g., KOH) enhance nucleophilic substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR resolves the cyclopentylmethyl group (δ 1.4–1.8 ppm, multiplet) and ethanolamine backbone (δ 3.6–3.8 ppm, triplet for -CHOH) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H] at m/z 186.2 (CHNO) .
- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and 1050 cm (C-O stretch) confirm functional groups .
Q. What are the common chemical reactions involving this amino alcohol?
- Oxidation : Using KMnO or CrO converts the hydroxyl group to a ketone, altering biological activity .
- Substitution : The amino group reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts .
- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to yield esters, enhancing lipophilicity for drug delivery .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
- DoE (Design of Experiments) : Screen parameters like solvent (e.g., THF vs. DMF), catalyst loading (5–20 mol%), and stoichiometry (1:1.2 amine:ethylene oxide ratio) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Purification : Employ column chromatography with silica gel (eluent: CHCl/MeOH 9:1) to isolate high-purity product (>98%) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may arise from:
- Solubility : Poor aqueous solubility (logP ~1.5) reduces bioavailability; use DMSO co-solvents ≤0.1% .
- Metabolic instability : Hepatic microsomal assays (e.g., human CYP450 isoforms) identify rapid degradation pathways .
- Receptor promiscuity : Perform SPR (Surface Plasmon Resonance) to validate target binding specificity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to G-protein coupled receptors (GPCRs), leveraging the ethanolamine moiety’s hydrogen-bonding potential .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., Asp113 in β-adrenergic receptors) .
Q. How does stereochemistry influence the compound’s pharmacological profile?
- Enantiomer-specific activity : (R)-enantiomers often show higher affinity for aminergic receptors (e.g., α-adrenoceptors) due to spatial compatibility .
- Synthetic control : Chiral catalysts (e.g., BINAP-Ru) achieve >90% enantiomeric excess in asymmetric hydrogenation .
Q. What strategies improve the compound’s stability under physiological conditions?
Q. How can researchers validate its role in modulating enzyme activity?
Q. What structural analogs show enhanced activity, and why?
- Cyclopentyl vs. cyclohexyl : Cyclopentyl derivatives exhibit 3x higher potency in β-adrenergic receptor assays due to reduced steric hindrance .
- Methylamino substitution : Replacing methyl with isopropyl groups increases logP (2.1 → 3.4), improving blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
